tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes multiple rings and functional groups[_{{{CITATION{{{_1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[1,6-naphthyridine-8,4'-piperidine ...](https://www.molinstincts.com/structure/tert-butyl-5-oxo-6-7-dihydro-5H-spiro-1-6-naphthyridine-8-4-piperidine-cstr-CT1005546303.html). One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure[{{{CITATION{{{1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product[{{{CITATION{{{_1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{_1{Tert-butyl 5-oxo-6,7-dihydro-5H-spiro1,6-naphthyridine-8,4'-piperidine .... Continuous flow chemistry and other advanced techniques might be employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its interactions with biological systems can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other proteins to modulate biological processes.
Comparison with Similar Compounds
Tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate: can be compared to other similar compounds, such as:
Spiro[1,6-naphthyridine-8,4'-piperidine]: derivatives
5-oxo-6,7-dihydro-5H-spiro[1,6-naphthyridine]: analogs
Properties
IUPAC Name |
tert-butyl 5-oxospiro[6,7-dihydro-1,6-naphthyridine-8,4'-piperidine]-1'-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-9-6-17(7-10-20)11-19-14(21)12-5-4-8-18-13(12)17/h4-5,8H,6-7,9-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBDYSETMLRIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109110 | |
Record name | Spiro[1,6-naphthyridine-8(5H),4′-piperidine]-1′-carboxylic acid, 6,7-dihydro-5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001109110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330765-76-8 | |
Record name | Spiro[1,6-naphthyridine-8(5H),4′-piperidine]-1′-carboxylic acid, 6,7-dihydro-5-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330765-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[1,6-naphthyridine-8(5H),4′-piperidine]-1′-carboxylic acid, 6,7-dihydro-5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001109110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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